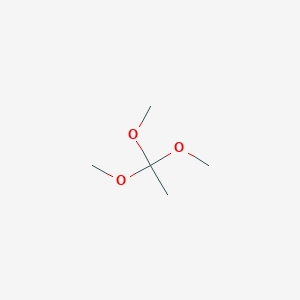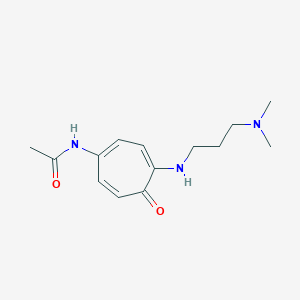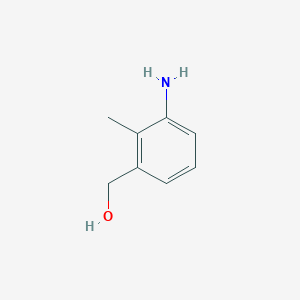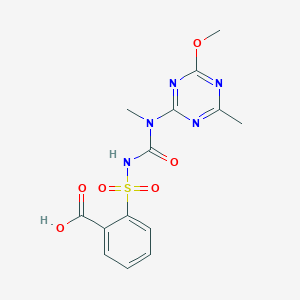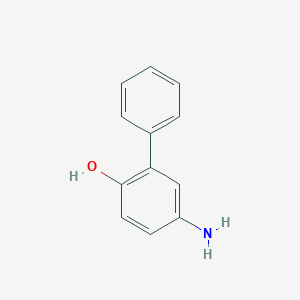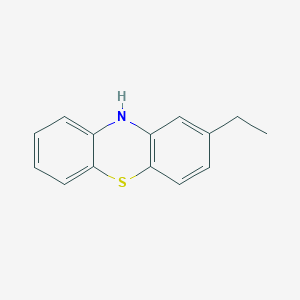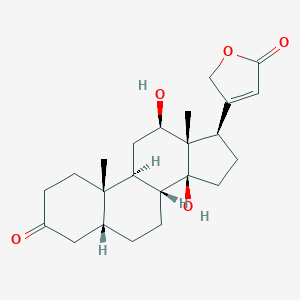
3-Keto-digoxigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Keto-digoxigenin is a steroid molecule that has gained immense importance in scientific research due to its unique properties. It is a member of the cardiac glycoside family and is derived from the plant Digitalis purpurea. This molecule has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Metabolism and Biotransformation
3-Keto-digoxigenin plays a significant role in the biotransformation of digoxigenin. Studies have shown that it is a key intermediate in the metabolic pathway leading from 3β-digoxigenin to 3-epidigoxigenin. This transformation is crucial in the metabolism of digoxigenin and its derivatives, which are important for understanding their pharmacokinetics and potential therapeutic uses (Gault, Kalra, Longerich, & Dawe, 1982).
Pharmacokinetics and Drug Metabolism
The metabolism of digoxigenin and related compounds in humans and animals involves the conversion to 3-Keto-digoxigenin. This conversion is an essential step in the pharmacokinetics of these compounds. For example, the metabolism of digoxigenin-mono-digitoxoside in humans shows significant biliary excretion and rapid metabolic inactivation, a process in which 3-Keto-digoxigenin is likely involved (Kuhlmann, Abshagen, & Rietbrock, 2004).
Molecular Cloning and Genetic Analysis
In molecular cloning and genetic analysis, derivatives of 3-Keto-digoxigenin, such as digoxigenin, are used as ligands in DNA and RNA probes. These probes can be detected after hybridization with an anti-digoxigenin-antibody enzyme conjugate, facilitating various molecular biology and genetic research applications (Green & Sambrook, 2021).
Biochemical and Enzymatic Studies
3-Keto-digoxigenin is involved in enzymatic reactions catalyzed by enzymes like human liver alcohol dehydrogenase. This enzyme specifically oxidizes the 3 beta-OH group of cardiac genins like digoxigenin to their 3-keto derivatives. Understanding these enzymatic pathways is crucial for the development of therapeutic strategies for conditions involving these enzymes and compounds (Frey & Vallee, 1980).
Therapeutic Potential and Drug Development
Research into the metabolic pathways and pharmacokinetics of digoxigenin and its derivatives, including 3-Keto-digoxigenin, contributes to the development of more effective and safer therapeutic agents. For instance, the isolation and study of novel compounds like digoxigenin-3-O-rutin, in comparison with digoxin, highlight the potential for developing new cardiac glycosides with better efficacy and safety profiles (Panda & Kar, 2012).
Eigenschaften
CAS-Nummer |
4442-17-5 |
|---|---|
Produktname |
3-Keto-digoxigenin |
Molekularformel |
C₂₃H₃₂O₅ |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
POWMMMXVDBMFMP-QPMAGJLNSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Andere CAS-Nummern |
4442-17-5 |
Synonyme |
12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide; 12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide; 3-Dehydrodigoxigenin; 3-Digoxigenone; 3-Oxodigoxigenin; 3-Dehydro-digoxigenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



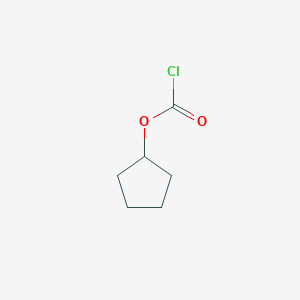
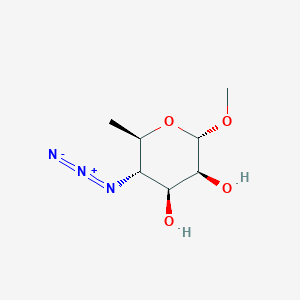
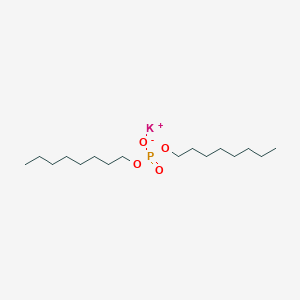
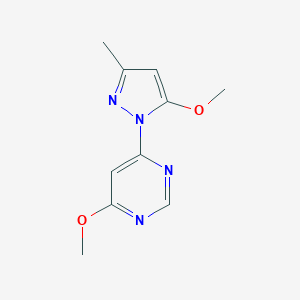
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)

